molecular formula C9H6O2S2 B15183589 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one CAS No. 133430-71-4

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one

Cat. No.: B15183589
CAS No.: 133430-71-4
M. Wt: 210.3 g/mol
InChI Key: XXDYQIINMXOSSO-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is a compound known for its unique chemical structure and properties It is a member of the dithiolthione family, which is characterized by the presence of two sulfur atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and a base, such as potassium hydroxide, to form the intermediate 4-hydroxyphenyl dithiocarbonate. This intermediate is then cyclized under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the synthesis makes it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research has shown its potential as a therapeutic agent for conditions such as atherosclerosis due to its ability to release hydrogen sulfide, a known signaling molecule.

    Industry: It is used in the production of polymers and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism by which 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one exerts its effects involves the release of hydrogen sulfide (H₂S). This gas acts as a signaling molecule in various biological processes, including vasodilation, anti-inflammation, and cytoprotection. The compound interacts with molecular targets such as the NF-κB and JAK/STAT pathways, modulating their activity to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Palmitoyloxyphenyl)-3H-1,2-dithiol-3-one
  • Tetra(3,5-diisobornyl-4-hydroxyphenyl)porphine
  • 3-((4-Hydroxyphenyl)amino)propanoic acid

Uniqueness

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is unique due to its ability to release hydrogen sulfide slowly, providing sustained biological effects. This property distinguishes it from other similar compounds that may release H₂S more rapidly or not at all. Additionally, its specific interactions with molecular pathways such as NF-κB and JAK/STAT further highlight its distinctiveness .

Properties

CAS No.

133430-71-4

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

5-(4-hydroxyphenyl)dithiol-3-one

InChI

InChI=1S/C9H6O2S2/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H

InChI Key

XXDYQIINMXOSSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)SS2)O

Origin of Product

United States

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